molecular formula C9H7NO6 B1582355 4-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 35092-89-8

4-(Methoxycarbonyl)-3-nitrobenzoic acid

Cat. No. B1582355
CAS RN: 35092-89-8
M. Wt: 225.15 g/mol
InChI Key: MIIADZYPHVTLPR-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenylboronic acid is a chemical compound with the empirical formula C8H9BO4 . It is used as a reagent in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Chemical Reactions Analysis

4-Methoxycarbonylphenylboronic acid has been used in various chemical reactions. For example, it has been used in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Scientific Research Applications

  • Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

    • The compound is used as a reagent in this reaction .
  • Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides

    • The compound is used as a reagent in this reaction .
  • One-pot ipso-nitration of arylboronic acids

    • The compound is used as a reagent in this reaction .
  • Preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid

    • The compound is used as a reagent in this reaction .
  • Preparation of chromenones and their bradykinin B1 antagonistic activity

    • The compound is used as a reagent in this reaction .
  • Preparation of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor

    • The compound is used as a reagent in this reaction .
  • Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

    • The compound is used as a reagent in this reaction .
  • Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides

    • The compound is used as a reagent in this reaction .
  • One-pot ipso-nitration of arylboronic acids

    • The compound is used as a reagent in this reaction .
  • Copper-catalyzed nitration

    • The compound is used as a reagent in this reaction .
  • Cyclocondensation followed by…

    • The compound is used as a reagent in this reaction .
  • Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

    • The compound is used as a reagent in this reaction .
  • Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides

    • The compound is used as a reagent in this reaction .
  • One-pot ipso-nitration of arylboronic acids

    • The compound is used as a reagent in this reaction .
  • Copper-catalyzed nitration

    • The compound is used as a reagent in this reaction .
  • Cyclocondensation followed by…

    • The compound is used as a reagent in this reaction .

Safety And Hazards

While specific safety data for “4-(Methoxycarbonyl)-3-nitrobenzoic acid” is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment, and following good laboratory practices .

properties

IUPAC Name

4-methoxycarbonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIADZYPHVTLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956526
Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-3-nitrobenzoic acid

CAS RN

35092-89-8
Record name 1-Methyl 2-nitro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35092-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl hydrogen 2-nitroterephthalate
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Record name 35092-89-8
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Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen 2-nitroterephthalate
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Synthesis routes and methods I

Procedure details

1N NaOH (50 mL) was slowly added dropwise at room temperature over 30 min to a stirred solution of di-methyl nitroterephthalate (12 g, 0.05 mmol) in dioxane (100 mL). After stirring overnight at room temperature the reaction was diluted with water, washed with ether, acidified with 1N HCl (50 mL) and extracted with ethyl acetate. After drying the ethyl acetate phase (MgSO4) and evaporation, the resulting residue was purified by flash chromatography (silica gel, 98:2:0.1 CHCl3 :MeOH:HOAc) to yield the title compound (8.07 g, 72%).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

To a stirred solution of di-methyl nitroterephthalate ((5), 12g, 50 mMol) in dioxane (100 mL) at room temperature was slowly added dropwise aq. 1N NaOH (50 mL) over 30 minutes. After stirring for 16 h at room temperature the reaction was diluted with water, washed with ether, acidified with aq. 1N HCl (50 mL) then extracted with 10% n-BuOH in ethyl acetate (2×100 mL). After drying (MgSO4) over ethyl acetate and evaporation under reduced pressure the resulting residue was purified by flash chromatography on silica gel eluted with (98:2:0.1) CHCl3, MeOH, HOAc to give product (6) (8.07 g, 72%) as a white solid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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